

vecuronium bromide pharmacokinetics

pediatric vs adult patients

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Compound Focus: Vecuronium Bromide

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Pharmacokinetic Comparison: Pediatrics vs. Adults

The table below summarizes the key pharmacokinetic and pharmacodynamic differences between pediatric and adult patients.

Parameter	Adult Patients	Pediatric Patients (1-10 years)	Neonates & Infants (<1 year)	Key Observations
Volume of Distribution	Not specified in sources	Smaller compared to adults [1]	Information missing	Shorter duration of action in children may be linked to this [1].
Plasma Clearance	5.2 ± 0.7 mL/kg/min [2]	Higher than in adults [1]	Information missing	Faster clearance contributes to a shorter duration of action in children [1].
Elimination Half-life	71 ± 20 minutes [2]	Shorter than in adults [1]	Information missing	—

Parameter	Adult Patients	Pediatric Patients (1-10 years)	Neonates & Infants (<1 year)	Key Observations
Primary Elimination Route	Chiefly via the liver (biliary); ~30% renal [3]	Information missing	Information missing	Prolonged effects in hepatic impairment; renal failure has less impact [3] [4].
Duration of Action	Intermediate	Shorter than in adults [1]	Longer than in children and adults; ~1.5x longer recovery for infants >7 weeks [3] [5]	Neonates/infants may be more sensitive per mg/kg [3].
Recovery Index (25-75%)	~25-40 minutes [3]	10.6 - 21.8 minutes [6]	Information missing	Significantly shorter in children, especially those on enzyme-inducing anticonvulsants [6].

Key Experimental Data and Methodology

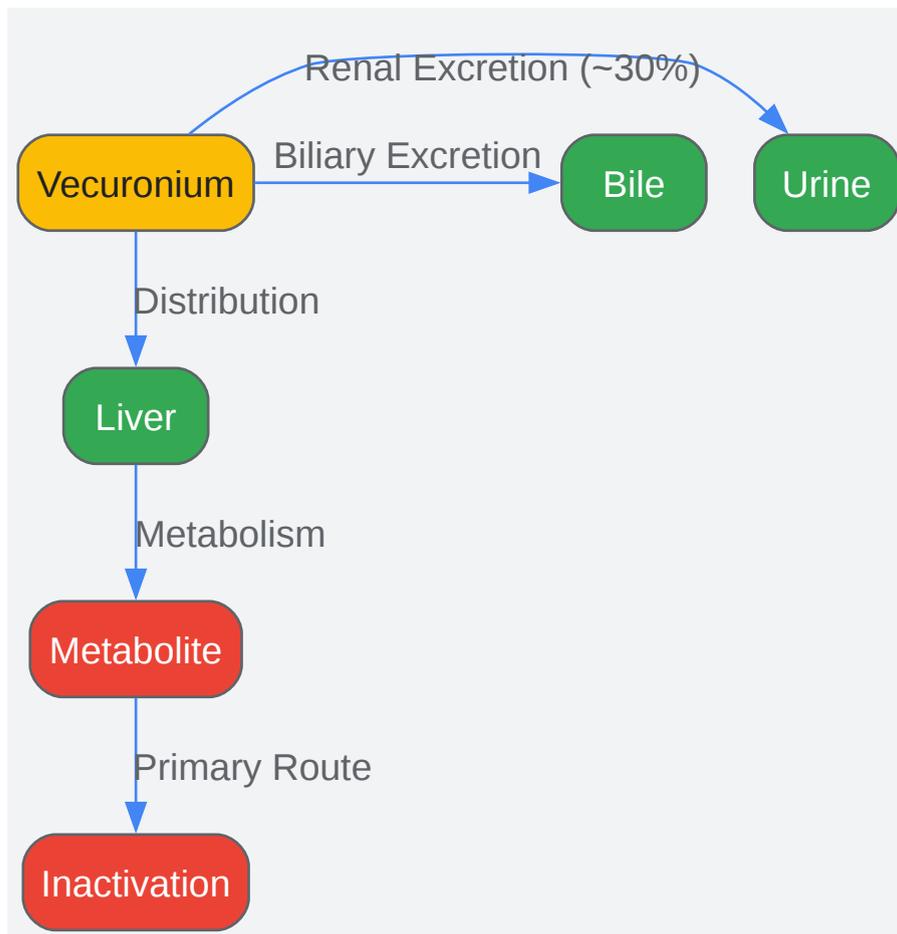
The comparative data primarily comes from clinical studies that used standardized methodologies.

- **General Pharmacokinetic/Pharmacodynamic Study Design:** A common protocol involves administering a single intravenous bolus of vecuronium (e.g., 0.1 mg/kg) to matched patient groups. Plasma concentrations of vecuronium are measured from serial blood samples collected before and after administration. The neuromuscular blocking effect is simultaneously monitored quantitatively, typically using evoked compound electromyography (EMG) or mechanomyography, recording the force of thumb adduction in response to supramaximal stimulation of the ulnar nerve [6] [1] [2].
- **Key Protocol for Children on Anticonvulsants:** One pivotal study compared 10 non-epileptic children with 10 children on phenytoin and 10 on carbamazepine [6]. All received a vecuronium bolus of 0.15 mg/kg. Pharmacokinetic variables were derived from plasma concentration-time data. Pharmacodynamics were assessed by monitoring the recovery of the first twitch in a train-of-four (T1/T0) and calculating the recovery index (time from 25% to 75% recovery) [6].
- **Analysis Techniques:** Pharmacokinetic data are often analyzed using nonlinear regression and fitted to multi-compartment models (e.g., a three-compartment pharmacokinetic model). The relationship

between plasma concentration and effect is then modeled to determine potency (e.g., C₅₀, the plasma concentration at steady-state producing 50% blockade) [2].

Vecuronium's Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of vecuronium, which is crucial for understanding its pharmacokinetic profile.



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Key Influencing Factors

Clinical practice must account for several factors that significantly alter vecuronium's pharmacokinetics.

- **Enzyme-Inducing Drugs:** Chronic therapy with anticonvulsants like **phenytoin or carbamazepine** markedly increases vecuronium clearance and reduces its elimination half-life, leading to resistance and a shorter clinical duration of action [6].
- **Organ Function:** Due to its predominant **hepatic and biliary excretion**, patients with liver disease may experience a prolonged effect, especially with higher doses. Dosage adjustments are less critical in renal failure, though caution is advised [3] [5].
- **Concurrent Anesthetics:** The neuromuscular blocking effect and duration of action are potentiated by **volatile inhalational anesthetics** (e.g., sevoflurane, isoflurane). Doses may need to be reduced by about 15% in such cases [3] [4].

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